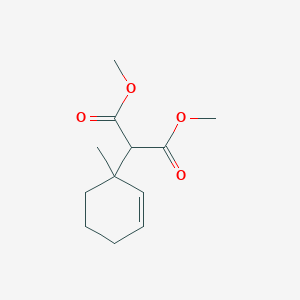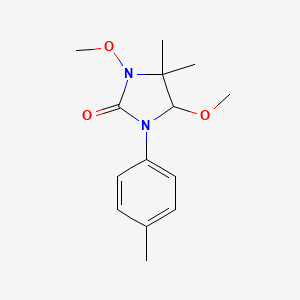
2-Chloro-3-(methylamino)-4H-1-benzothiopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(methylamino)-4H-1-benzothiopyran-4-one is a heterocyclic compound that contains a benzothiopyran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methylamino)-4H-1-benzothiopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-cyano-β-(N-methylamino)crotonamide with N,N-dimethylformamide diethylacetal, followed by recyclization in an alkaline medium . The nitration of the resulting compound and subsequent transformation by boiling in phosphorus oxychloride (POCl3) yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(methylamino)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium or potassium cyanide in ethanol, which can replace the chlorine atom with a cyano group.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with cyanide ions yield nitriles, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.
Applications De Recherche Scientifique
2-Chloro-3-(methylamino)-4H-1-benzothiopyran-4-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications, although specific uses are still under investigation.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(methylamino)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
2-Chloro-3-(methylamino)-4H-1-benzothiopyran-4-one can be compared with other similar compounds, such as:
2-Chloro-3-cyano-4-methylamino-5-nitropyridine: This compound has a similar structure but contains a cyano and nitro group, making it more reactive in certain chemical reactions.
Thieno[2,3-b]pyridine: Another heterocyclic compound with a similar ring system but different substituents, leading to different chemical properties and applications.
Propriétés
Numéro CAS |
61423-95-8 |
|---|---|
Formule moléculaire |
C10H8ClNOS |
Poids moléculaire |
225.70 g/mol |
Nom IUPAC |
2-chloro-3-(methylamino)thiochromen-4-one |
InChI |
InChI=1S/C10H8ClNOS/c1-12-8-9(13)6-4-2-3-5-7(6)14-10(8)11/h2-5,12H,1H3 |
Clé InChI |
DOOMBFDPDMJPQG-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(SC2=CC=CC=C2C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)-](/img/structure/B14590092.png)

![5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14590113.png)




![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14590136.png)

![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)

![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)
